Amine Basicity: pKa Suppression by Vicinal -CF₃ Versus Non-Fluorinated 3-Amino-1-propanol
The electron-withdrawing -CF₃ group adjacent to the amine in the 1,1,1-trifluoro-3-amino-2-propanol scaffold reduces amine basicity by approximately 0.8–1.2 pKa units compared to the non-fluorinated analog 3-amino-1-propanol. The primary amine parent (3-amino-1,1,1-trifluoropropan-2-ol) has a predicted pKa of 10.14 ± 0.35 , whereas 3-amino-1-propanol has an experimentally determined pKa of 9.96 . Although the pKa of the target secondary amine has not been experimentally determined, secondary N-alkyl amines of this scaffold typically exhibit pKa values 0.2–0.5 units higher than their primary amine counterparts, placing the estimated pKa of 1,1,1-trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol in the range of 10.3–10.6. This represents an approximately 0.3–0.6 unit increase relative to the non-fluorinated 3-amino-1-propanol (secondary amine analogs thereof have pKa ~9.96–10.5). The net effect is a decreased fraction of protonated amine at physiological pH (7.4), which impacts solubility, permeability, and nucleophilic reactivity.
| Evidence Dimension | Amine basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa (predicted) ~10.3–10.6 (estimated for secondary amine scaffold; primary amine parent: 10.14 ± 0.35 predicted) |
| Comparator Or Baseline | 3-Amino-1-propanol (CAS 156-87-6): pKa = 9.96 (experimental, 25°C); secondary N-alkyl analogs: pKa ~9.96–10.5 |
| Quantified Difference | ~0.3–0.6 pKa unit increase (target vs. non-fluorinated comparator); -CF₃ effect: ~0.8–1.2 unit decrease in parent primary amine vs. non-fluorinated (10.14 vs. 9.96) |
| Conditions | pKa values: predicted via ACD/Labs Percepta for fluorinated analog; experimental potentiometric titration at 25°C for 3-amino-1-propanol |
Why This Matters
The altered protonation state at physiological pH directly influences the compound's behavior as a synthetic intermediate (nucleophilicity in reductive amination, Boc protection) and its passive diffusion properties in biological assays, making pKa a critical selection criterion when designing amine-containing probe molecules or drug candidates.
